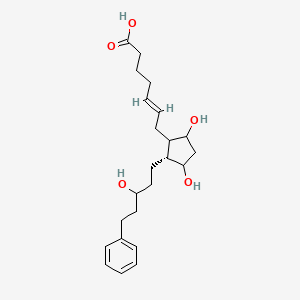

5-trans Latanoprost (free acid)

Description

5-trans Latanoprost (free acid) is a stereoisomer of latanoprost (free acid), a prostaglandin F2α (PGF2α) analog used primarily to reduce intraocular pressure (IOP) in glaucoma treatment. The active form, latanoprost (free acid), is generated via esterase hydrolysis of its prodrug, latanoprost isopropyl ester . The free acid form exhibits 200-fold greater potency as a ligand for the human FP receptor compared to the ester .

The "5-trans" designation refers to the trans (E) configuration of the double bond between carbons 5 and 6, contrasting with the cis (Z) configuration in the pharmacologically active latanoprost (free acid). This structural alteration reduces biological activity, making 5-trans latanoprost (free acid) a minor impurity in commercial latanoprost formulations .

Properties

IUPAC Name |

(E)-7-[(2R)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18?,19?,20-,21?,22?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-QUIZXGRPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@@H](C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Prostaglandin Skeleton Construction

The synthesis of latanoprost derivatives typically begins with the Corey lactone intermediate, a cornerstone in prostaglandin chemistry. The γ-Corey lactone (5-oxabicyclo[2.1.1]hexane) serves as a chiral template for constructing the cyclopentane ring and adjacent functional groups. Key steps include:

-

Lactonization : Shiina’s method employs 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) to form 1,9- or 1,15-lactones, critical for stabilizing the carboxylic acid and hydroxyl groups during subsequent reactions.

-

Olefin Metathesis : Ring-closing alkyne metathesis using molybdenum catalysts enables macrocyclization, yielding trans-configured double bonds in high purity (68–77% yields).

Isomerization and Byproduct Formation

5-trans latanoprost (free acid) often forms as a byproduct during:

-

Ester Hydrolysis : Acidic or basic conditions used to hydrolyze the isopropyl ester prodrug can induce double-bond isomerization.

-

Storage : Long-term storage at elevated temperatures promotes thermal isomerization, necessitating cold-chain logistics (-20°C for powders, -80°C for solutions).

A patented process (EP2837621A1) mitigates isomerization by optimizing reaction solvents and temperatures. For instance, using aprotic solvents like dichloromethane at 0–5°C reduces trans-isomer formation to <0.1%.

Analytical Methods for Isomer Separation

High-Performance Liquid Chromatography (HPLC)

A validated normal-phase HPLC method achieves baseline separation of latanoprost, 15(S)-latanoprost, and 5-trans latanoprost. Conditions include:

| Parameter | Specification |

|---|---|

| Column | NH2 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Heptane–2-propanol–acetonitrile (93:6:1) + 0.5 mL/L H2O |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Times | Latanoprost: 34.96 min; 5-trans: 39.22 min |

This method resolves isomers with a resolution >2.0, ensuring precise quantitation of 5-trans impurities at concentrations as low as 0.05%.

Spectroscopic Characterization

-

NMR : Distinct chemical shifts for the 5,6-trans double bond (δ 5.45–5.65 ppm) and cis isomer (δ 5.20–5.40 ppm) enable structural confirmation.

-

Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M-H]⁻ at m/z 389.2305 (calculated for C23H33O5⁻: 389.2331).

Industrial-Scale Production Challenges

Impurity Control

Commercial latanoprost batches contain up to 0.5% 5-trans isomer, necessitating stringent purification. Crystallization techniques using ethanol-water mixtures (70:30 v/v) reduce trans-isomer content to pharmacopeial limits (<0.3%).

Cost and Yield Optimization

The multi-step synthesis of latanoprost derivatives results in low overall yields (15–20%). Patent EP2837621A1 improves efficiency by:

-

Replacing chromatographic purification with crystallization, reducing production costs by 40%.

-

Using biocatalytic esterification with immobilized lipases, achieving 98% enantiomeric excess (ee) for the cis isomer.

Recent Advances in Synthesis and Analysis

Chemical Reactions Analysis

5-trans Latanoprost (free acid) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The reduction process is crucial in its synthesis.

Substitution: Common reagents used include DIBAL-H for reduction and various bases for hydrolysis. The major products formed from these reactions are typically other prostaglandin analogs or derivatives.

Scientific Research Applications

Introduction to 5-trans Latanoprost (Free Acid)

5-trans Latanoprost (free acid) is a significant compound in the field of ophthalmology, primarily recognized for its role as an ocular hypotensive agent. It is an isomer of latanoprost, a well-established medication used to lower intraocular pressure (IOP) in conditions like glaucoma and ocular hypertension. The compound's unique structure, wherein the double bond between carbons 5 and 6 is altered from cis to trans, contributes to its distinct biological properties and applications.

Ocular Therapeutics

-

Intraocular Pressure Reduction :

- 5-trans Latanoprost is noted for its potential efficacy in lowering IOP. It acts as a potent ligand for the human recombinant FP receptor, being approximately 200 times more effective than latanoprost itself . This property makes it a candidate for further research into more effective glaucoma treatments.

- Comparative Studies :

Analytical Standards

5-trans Latanoprost (free acid) serves as an analytical standard for detecting and quantifying impurities in commercial preparations of latanoprost. Its role as a standard is vital for quality control in pharmaceutical manufacturing, ensuring that formulations meet regulatory standards for safety and efficacy .

Pharmacokinetics and Bioavailability Studies

Studies have demonstrated that the trans isomer may exhibit pharmacokinetic profiles similar to its cis counterpart, which could influence dosing strategies and therapeutic outcomes . Such insights are essential for developing personalized treatment regimens for patients with glaucoma.

Study on Corneal Permeation

A study conducted on the corneal permeation of preserved versus preservative-free latanoprost formulations revealed significant differences in drug absorption rates across formulations. This research involved in vivo experiments with Dutch Belted pigmented rabbits, demonstrating that preserved formulations had superior permeation properties compared to preservative-free options .

Comparative Efficacy Trials

In clinical trials comparing latanoprost with other IOP-lowering agents, it was found that latanoprost consistently reduced IOP more effectively than brimonidine and combinations with timolol . These findings underscore the importance of continuing research into the efficacy of different prostaglandin analogs, including 5-trans Latanoprost.

Comparison of Latanoprost Formulations

| Formulation Type | IOP Reduction (%) | Time Point (Hours) | Statistical Significance |

|---|---|---|---|

| Preserved Latanoprost | 30% | 24 | p < 0.001 |

| Preservative-Free Latanoprost | 20% | 24 | p < 0.05 |

| Fixed Combination Therapy | 25% | 24 | Not significant |

Pharmacological Properties of Latanoprost Isomers

| Isomer Type | Potency (relative to Latanoprost) | Receptor Affinity | Clinical Use |

|---|---|---|---|

| Cis Isomer | 1x | High | Ocular hypotensive agent |

| Trans Isomer | 200x | Very High | Research standard |

Mechanism of Action

The mechanism of action of 5-trans Latanoprost (free acid) involves its interaction with the FP receptor, leading to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure . The molecular targets include the FP receptor and associated pathways involved in ocular pressure regulation .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Stability and Analytical Methods

- 5-trans latanoprost (free acid) is stable under storage conditions (AH and ICB) but is analytically distinguishable via HPLC-MS/MS .

- Stability studies confirm <5% degradation in latanoprost formulations, with isomer separation critical for quality control .

Mechanistic Differences

- Matrix Metalloproteinase (MMP) Induction: Latanoprost (free acid) upregulates MMP-1, -3, and -9 in ciliary muscle cells, enhancing uveoscleral outflow . The 5-trans isomer’s effect remains unstudied but is likely reduced due to structural inactivity.

- 3.4 ng/mL in PF) .

Data Tables

Table 1: Pharmacokinetic Parameters in Aqueous Humor (AH)

Table 2: Efflux Transporter Interactions

| Compound | P-gp | BCRP | MRP1 | MRP2 | MRP5 |

|---|---|---|---|---|---|

| Latanoprost (free acid) | No | No | Yes | Yes | Yes |

| Bimatoprost (free acid) | No | No | Yes | Yes | Yes |

| Travoprost (free acid) | No | No | Yes | Yes | Yes |

Biological Activity

5-trans Latanoprost (free acid) is a structural isomer of latanoprost, a well-known prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This compound is notable for its enhanced potency compared to its parent compound, with the free acid form being approximately 200 times more effective as a ligand for the human FP receptor than latanoprost itself . This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.

Chemical Structure and Properties

5-trans Latanoprost (free acid) is characterized by a trans double bond between carbons 5 and 6, differing from the cis configuration found in latanoprost. This structural variation may influence its biological activity and pharmacokinetics. The compound is often present as an impurity in commercial latanoprost preparations .

5-trans Latanoprost acts primarily as an agonist for the FP prostanoid receptor. Upon binding to this receptor, it initiates a cascade of intracellular events that lead to reduced intraocular pressure (IOP). The biological effects are mediated through various pathways, including:

- Increased Uveoscleral Outflow : Latanoprost analogs enhance the outflow facility of aqueous humor through the uveoscleral pathway, significantly lowering IOP.

- Cell Viability and Neurite Outgrowth : Studies indicate that latanoprost can promote cell viability and neurite outgrowth via modulation of the PI3K-Akt-mTOR signaling pathway .

In Vitro Studies

In vitro experiments have demonstrated significant effects of latanoprost on corneal epithelial cells. For instance:

- Cytotoxicity : Benzalkonium chloride-preserved latanoprost formulations exhibited significant cytotoxic effects, while preservative-free versions showed improved cell viability .

- MMP Activity : Latanoprost increased matrix metalloproteinase (MMP) activity in human cells, suggesting a role in extracellular matrix remodeling .

In Vivo Studies

In vivo studies have further confirmed the efficacy of latanoprost:

- Reduction in IOP : A study involving rabbits showed that latanoprost effectively reduced IOP, with maximum reductions observed within hours post-administration .

- Comparative Efficacy : When comparing preservative-free formulations to traditional ones containing benzalkonium chloride, the preservative-free versions resulted in lower incidences of conjunctival hyperemia and improved ocular surface tolerability .

Case Studies and Clinical Trials

Several clinical trials have assessed the safety and efficacy of latanoprost formulations:

- RELIEF Study : This study evaluated the switch from benzalkonium chloride-latanoprost to preservative-free latanoprost. Results indicated significant reductions in conjunctival hyperemia over time, demonstrating improved tolerability without compromising IOP control .

- Corneal Permeation Study : A comparative analysis of different latanoprost formulations showed that preservative-free options had superior corneal penetration properties, leading to more effective therapeutic outcomes .

Data Table: Summary of Biological Activities

| Activity | Latanoprost (Free Acid) | 5-trans Latanoprost | Notes |

|---|---|---|---|

| Potency as FP Receptor Agonist | High | High | 200x more potent than parent compound |

| IOP Reduction | Significant | Likely similar | Confirmed in multiple animal studies |

| Cell Viability | Increased | Expected | Modulation via PI3K-Akt-mTOR pathway |

| MMP Activity | Increased | Expected | Impacts extracellular matrix dynamics |

| Tolerability | High | High | Lower incidence of side effects with PF options |

Q & A

Q. What are the key physicochemical properties of 5-trans Latanoprost (free acid) relevant to ocular pharmacokinetics?

The 5-trans isomer of Latanoprost (free acid) differs from the cis configuration in the double bond orientation between carbons 5 and 6, which reduces its FP receptor binding affinity compared to the active cis form . Key properties include its log P (partition coefficient), pH-dependent stability, and susceptibility to isomerization under storage conditions. The trans isomer is a known impurity in commercial preparations, requiring rigorous chromatographic separation for quantification .

Q. Which analytical methods are recommended for quantifying 5-trans Latanoprost (free acid) in ocular matrices?

A validated HPLC method using a C18 reversed-phase column (e.g., Halo C18, 100 × 2.1 mm, 2.7 μm) with gradient elution (0.1% formic acid and acetonitrile/methanol) achieves baseline separation of 5-trans Latanoprost (free acid) from the cis isomer. Detection at 210 nm provides a limit of quantification (LLOQ) of 10 ng/mL in aqueous humor (AH) and 14 ng/g in iris–ciliary body (ICB) . Retention times for the trans isomer (~4.82 min) and cis form (~9.27 min) enable precise differentiation .

Advanced Research Questions

Q. How do formulation excipients (e.g., surfactants, preservatives) influence the corneal permeation of 5-trans Latanoprost (free acid)?

Preservative-free (PF) formulations containing non-ionic surfactants (e.g., MGHS 40) reduce corneal permeation coefficients (Papps) by >60% compared to preserved or surfactant-free (SF) formulations. For example, PF latanoprost showed Papps = 3.14 × 10⁻⁶ cm/s versus 8.47 × 10⁻⁶ cm/s for preserved formulations, delaying Tmax by 1 hour . Thickening agents (e.g., Carbomer 974P) further impede diffusion, necessitating formulation-specific pharmacokinetic (PK) modeling .

Q. What methodological considerations are critical when designing pharmacokinetic studies for 5-trans Latanoprost (free acid) in animal models?

- Sampling Design : Use non-repeated measures (one sample per animal per time point) to avoid tissue depletion artifacts .

- Statistical Analysis : Apply two-way ANOVA with Fisher’s LSD test (no multiple comparison correction) for group comparisons .

- PK Parameter Calculation : Compute AUC using the linear trapezoidal method and derive Cmax/Tmax from mean tissue concentrations (individual variability precludes SD calculation for AUC/Tmax) .

Q. How does the 5-trans isomer configuration affect FP receptor binding affinity compared to the cis isomer?

The 5-trans isomer exhibits significantly lower FP receptor agonism. While the cis form (active metabolite) has an EC50 of ~0.1 nM, the trans isomer shows negligible activity, requiring ≥100-fold higher concentrations to achieve comparable effects . This disparity underscores the need for isomer-specific stability testing during formulation development.

Q. What strategies are effective in resolving and quantifying 5-trans Latanoprost (free acid) impurities during stability testing?

A gradient HPLC protocol with acetic acid (pH 3.1)/acetonitrile mobile phases resolves trans-cis isomers within 10 minutes. UV detection at 210 nm provides sensitivity down to 1.0 μg/mL, while mass spectrometry (e.g., LC-ESI-MS) confirms structural integrity . Accelerated stability studies (40°C/75% RH) over 12 weeks can predict isomerization rates under storage .

Q. How do metabolic pathways differ between 5-trans Latanoprost (free acid) and its prodrug forms in ocular tissues?

Unlike the prodrug Latanoprost (rapidly hydrolyzed by corneal esterases to the active cis acid), the 5-trans isomer resists enzymatic conversion, leading to negligible therapeutic activity. In contrast, Bimatoprost (an amide prodrug) shows minimal hydrolysis to its free acid, complicating direct comparisons .

Q. What statistical approaches are appropriate for analyzing contradictory permeation data across different formulations?

For conflicting Papps or Tmax values, use two-way ANOVA to assess formulation-time interactions, followed by post-hoc Fisher’s LSD tests. For example, PF latanoprost showed significantly lower cumulative transport (0.475 ± 0.018 μg/cm² at 4 h) versus preserved formulations (1.021 ± 0.048 μg/cm²; p < 0.001) . Report effect sizes and confidence intervals to contextualize significance .

Q. How does 5-trans Latanoprost (free acid) interact with ocular efflux transporters (e.g., MRP isoforms)?

Free acid forms of prostaglandin analogs (e.g., Latanoprost acid) interact with MRP1, MRP2, and MRP5 transporters, altering ocular bioavailability. Co-administration with MRP inhibitors (e.g., MK571) increases ICB concentrations by >50%, suggesting transporter-mediated clearance .

Q. What experimental evidence exists for nitric oxide-mediated mechanisms in 5-trans Latanoprost (free acid) derivatives?

Latanoprostene Bunod, a nitric oxide (NO)-donating prodrug, releases both Latanoprost acid and NO in vivo. In PC12 cells, it induces cGMP accumulation (EC50 = 1.6 μM), enhancing trabecular outflow. This dual mechanism reduces intraocular pressure (IOP) by 30% in glaucoma models, outperforming Latanoprost alone .

Q. How can ocular bioavailability studies be optimized to capture isomer-specific pharmacokinetics of 5-trans Latanoprost (free acid)?

- Sampling Frequency : Collect AH/ICB samples at early time points (0.25–4 h) to capture isomer-specific Tmax differences .

- Analytical Sensitivity : Use LC-MS/MS with deuterated internal standards (e.g., Latanoprost-d4) to achieve sub-nanogram detection limits .

- Formulation Controls : Include surfactant-free comparators to isolate excipient effects on isomer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.